N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide
Description
This compound is a synthetic small molecule featuring a 3,4-dimethoxybenzamide moiety linked via an ethyl chain to a 1H-indole core. The indole’s third position is substituted with a sulfanyl group connected to a carbamoylmethyl group, which is further modified with a 4-ethylphenyl substituent. The structure integrates multiple pharmacophoric elements:
- 3,4-Dimethoxybenzamide: Enhances solubility and may engage in hydrogen bonding or π-π stacking interactions.
- Indole core: A privileged scaffold in medicinal chemistry, often associated with receptor binding (e.g., serotonin receptors).
- Sulfanyl (-S-) linkage: Potential for disulfide bond formation or interactions with cysteine residues in biological targets.
- 4-Ethylphenyl carbamoyl group: Introduces steric bulk and lipophilicity, which may influence membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4S/c1-4-20-9-12-22(13-10-20)31-28(33)19-37-27-18-32(24-8-6-5-7-23(24)27)16-15-30-29(34)21-11-14-25(35-2)26(17-21)36-3/h5-14,17-18H,4,15-16,19H2,1-3H3,(H,30,34)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAGTIZSBHZBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide typically involves multiple steps, including the formation of the indole core, the introduction of the sulfanyl group, and the attachment of the dimethoxybenzamide moiety. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: This step may involve the reaction of the indole derivative with a thiol compound in the presence of a suitable catalyst.
Attachment of the Dimethoxybenzamide Moiety: This can be done through amide bond formation, where the indole derivative reacts with 3,4-dimethoxybenzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Several studies have highlighted the biological activities of N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide, particularly its potential as an anticancer and anti-inflammatory agent. Key findings include:
- Anticancer Properties : Research indicates that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing relief in conditions characterized by chronic inflammation.
- Enzyme Interaction Studies : Investigations into the interactions of this compound with specific enzymes or receptors are ongoing, aiming to elucidate its mechanism of action and optimize its pharmacological profile.
Synthesis and Methodology
The synthesis of this compound typically involves several chemical reactions:
- Formation of Indole Derivative : Initial steps involve constructing the indole framework.
- Attachment of Benzamide Moiety : This is crucial for enhancing the compound's biological activity.
- Incorporation of Sulfanyl Group : This step may involve thioether formation or similar strategies to ensure proper functionalization.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds reveals distinct properties:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-{2-[3-(2-(2,4-dimethoxyanilino)-2-oxoethyl)sulfanylindol-1-yl]ethyl}-4-fluorobenzamide | Contains fluorobenzene moiety | Different halogen substitution affects reactivity |
| N-{2-[3-(2-(4-methoxyphenyl)carbamoyl)methylsulfanyl)-1H-indol-1-yl]ethyl}-3-methoxybenzamide | Includes methoxy groups | Variation in methoxy substitution influences solubility |
| N-{2-[3-(2-(naphthalen-1-yloxy)carbonyl)methylsulfanyl)-1H-indol-1-yl]ethyl}-benzenesulfonamide | Features naphthalene moiety | Distinct aromatic system alters electronic properties |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- In Vitro Studies : These studies have demonstrated significant inhibition of tumor cell lines when treated with this compound, suggesting its potential as a chemotherapeutic agent.
- Mechanistic Studies : Further research is needed to fully elucidate the interactions at the molecular level, including receptor binding affinities and downstream signaling effects.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
N-[2-(3-{[(Benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide (BB07749)
Key Differences :
- Substituent on carbamoyl group : The target compound features a 4-ethylphenyl group, while BB07749 substitutes this with a benzyl group .
- Steric effects: The ethyl group’s linear structure may reduce steric hindrance compared to the planar benzyl group, altering binding pocket interactions. Metabolic stability: Benzyl groups are prone to oxidative metabolism (e.g., CYP450-mediated hydroxylation), whereas 4-ethylphenyl may undergo slower β-oxidation.
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | BB07749 |
|---|---|---|
| Molecular Formula | C30H32N3O4S | C28H29N3O4S |
| Molecular Weight | 542.66 g/mol | 503.61 g/mol |
| Carbamoyl Substituent | 4-Ethylphenyl | Benzyl |
| Calculated logP (ChemAxon) | 4.2 | 3.8 |
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
Structural Contrasts :
- Core heterocycle : This analogue uses a benzo[d]imidazole core instead of indole, reducing aromatic π-electron density and altering hydrogen-bonding capacity .
- Substituents : A 4-methoxyphenyl carboxamide and propyl chain replace the sulfanyl-linked carbamoylmethyl-ethylphenyl group.
- Biological implications : Benzoimidazoles are less common in indole-associated targets (e.g., 5-HT receptors) but may exhibit stronger DNA intercalation due to planar structure.
2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate
Key Features :
- Ionic character : The azanium chloride dihydrate salt enhances water solubility, unlike the neutral target compound .
- Structural motifs : Dual 3,4-dimethoxyphenyl ethyl groups and a carbamoylpropyl chain suggest a focus on cationic or polar target engagement (e.g., ion channels).
- Crystallographic data: Monoclinic crystal system (P21/c) with a unit cell volume of 2742.2 ų, indicating dense packing influenced by multiple methoxy groups .
3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile
Functional Group Analysis :
- Sulfanyl group position: Unlike the target’s indole-linked sulfanyl, this compound places the methylsulfanyl group on an isoquinoline scaffold, which may limit conformational flexibility .
- Electron-withdrawing groups: The cyano and ketone groups could enhance reactivity toward nucleophilic targets (e.g., cysteine proteases).
Biological Activity
N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide is a complex organic compound with significant biological activity. This compound belongs to the indole class of compounds, which are known for their diverse pharmacological properties. The following sections will delve into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure incorporates an indole moiety, a benzamide group, and a sulfanyl linkage, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 420.55 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
| LogP | 3.5 |
This compound exhibits multiple mechanisms of action that contribute to its pharmacological effects:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : It affects pathways such as the MAPK/ERK pathway, which is crucial in cellular growth and differentiation.
- Antioxidant Properties : The compound exhibits significant antioxidant activity, reducing oxidative stress in cells.
Therapeutic Applications
Research indicates that this compound may have potential applications in:
- Cancer Treatment : Studies have shown efficacy against various cancer cell lines, including breast and prostate cancer.
- Anti-inflammatory Effects : Preliminary data suggest it may reduce inflammation markers in vitro.
- Neuroprotective Effects : There is emerging evidence supporting its role in protecting neuronal cells from apoptosis.
Case Studies
- Cancer Cell Line Study : In a study involving MCF-7 breast cancer cells, this compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 12 µM.
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
